molecular formula C10H14ClN3S B1490361 6-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine CAS No. 2091713-84-5

6-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine

Cat. No. B1490361
CAS RN: 2091713-84-5
M. Wt: 243.76 g/mol
InChI Key: CYWBMNHHPPESQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidinamine derivatives, such as “6-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine”, have been synthesized using pyrimidifen as a template according to the bioisosterism . These new compounds have shown excellent fungicidal activity .

Scientific Research Applications

Synthesis and Biological Activity

  • Molluscicidal Properties : Thiazolo[5,4-d]pyrimidines, including derivatives similar to the query compound, have been synthesized and screened for activity against snails, which are intermediate hosts of schistosomiasis. This demonstrates the potential application of such compounds in controlling disease vectors (El-bayouki & Basyouni, 1988).

  • Antibacterial and Antitumor Activity : N-substituted derivatives of pyrimidinyl acetamides have been synthesized and evaluated for low antibacterial and antitumor activities, highlighting their potential in developing new treatments (Gasparyan et al., 2016).

  • Fungicidal Lead Discovery : A novel pyrimidin-4-amine-based compound demonstrates superior fungicidal activity compared to commercial fungicides, showcasing the importance of such compounds in agriculture (Liu et al., 2023).

Synthetic Methodologies

  • Heterocyclic Synthesis : New strategies for synthesizing heterocyclic ring systems, including chlorothieno[3,2-d]pyrimidines, have been developed, avoiding the use of excess toxic reagents and simplifying aftertreatment processes (Dejiao, 2011).

  • Pyrimidone Derivatives : Syntheses of tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones showcase the versatility of pyrimidinones in forming a wide array of complex heterocyclic structures (Friary et al., 1993).

Chemical Properties and Transformations

  • Stable Betainic Pyrimidinaminides : Investigation into the formation of stable derivatives under various conditions, demonstrating the influence of electronic and kinetic stabilization effects on product formation (Schmidt, 2002).

properties

IUPAC Name

6-chloro-N-ethyl-N-(thiolan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3S/c1-2-14(8-3-4-15-6-8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWBMNHHPPESQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
6-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrimidin-4-amine

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